3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride
Description
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1228879-28-4) is a fluorinated cyclobutane derivative with the molecular formula C₁₀H₁₃ClFN and a molar mass of 201.67 g/mol . It features a cyclobutane ring substituted with a 2-fluorophenyl group and an amine hydrochloride moiety. Its structural rigidity and fluorine substitution make it a candidate for pharmaceutical and materials science research, particularly in the development of bioactive molecules or ligands for receptor studies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMYNKMYLOANFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807937-81-0, 1269152-54-6 | |
| Record name | 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
[2+2] Photocycloaddition of Fluorophenyl-Substituted Alkenes
The [2+2] photocycloaddition reaction is a cornerstone for cyclobutane ring formation. In the context of 3-(2-fluorophenyl)cyclobutan-1-amine, this method involves irradiating a mixture of 2-fluorostyrene and a suitable dienophile (e.g., maleic anhydride) under UV light (λ = 300–350 nm) to yield a cyclobutane adduct. Subsequent hydrolysis of the anhydride to a carboxylic acid, followed by Curtius rearrangement or Hofmann degradation, introduces the primary amine group. For example, AgNO3-mediated fluorination, as demonstrated in analogous syntheses, can enhance regioselectivity.
A key limitation is the formation of diastereomers due to the planar transition state of the cycloaddition. Chromatographic separation or catalytic asymmetric induction (e.g., using chiral templates) is often required to isolate the desired stereoisomer.
Strain-Release [2+2] Cycloaddition with Bicyclo[1.1.1]pentane Derivatives
Recent advances in strain-release chemistry have enabled the use of bicyclo[1.1.1]pentane (BCP) precursors as alternatives to traditional cycloaddition substrates. For instance, photochemical addition of propellane to diacetyl derivatives under flow conditions generates BCP intermediates, which undergo ring-opening functionalization with 2-fluorophenyl Grignard reagents. Subsequent oxidation and reductive amination yield the cyclobutane-amine framework. This method offers improved scalability, with reported yields exceeding 60% for multigram batches.
Ring-Closing Metathesis (RCM) Strategies
Olefin Metathesis for Cyclobutane Formation
While less common for four-membered rings due to entropic challenges, RCM using Grubbs-II catalyst has been employed to synthesize 3-arylcyclobutanamines. A diene precursor, such as 1-allyl-3-(2-fluorophenyl)prop-1-en-1-amine, undergoes metathesis at elevated temperatures (80–100°C) in toluene, forming the cyclobutane ring. The reaction requires high dilution (0.01–0.05 M) to favor intramolecular cyclization over polymerization. Post-reduction with H2/Pd-C converts the resultant enamine to the saturated amine, which is then treated with HCl to form the hydrochloride salt.
Nucleophilic Substitution and Reductive Amination
Cyclobutane Carboxylate Intermediate Route
Adapting methods from the synthesis of 1-(4-chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride, 2-fluorobenzoic acid is first converted to its acid chloride using thionyl chloride. Reaction with allylamine in dichloromethane yields the allyl amide, which undergoes thermal cyclization at 140°C to form the cyclobutane carboxylate. Hydrolysis with aqueous HCl generates the carboxylic acid, which is subjected to Hofmann degradation via treatment with NaN3 and H2SO4 to produce the primary amine. Final protonation with HCl gas in ethanol affords the hydrochloride salt (overall yield: 35–40%).
Reductive Amination of Cyclobutanone Intermediates
Cyclobutanone derivatives serve as pivotal intermediates. For example, 3-(2-fluorophenyl)cyclobutanone is reacted with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, followed by HCl quenching to precipitate the hydrochloride salt. This one-pot method avoids isolation of the free amine, minimizing oxidation side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations | Scalability |
|---|---|---|---|---|
| [2+2] Photocycloaddition | 45–55 | High regioselectivity with UV control | Diastereomer separation required | Moderate (gram) |
| Strain-Release BCP | 60–70 | Scalable under flow conditions | Requires specialized equipment | High (kilogram) |
| RCM with Grubbs-II | 30–40 | Tolerance for diverse substituents | High catalyst loading (5–10 mol%) | Low (milligram) |
| Carboxylate Intermediate | 35–40 | Reliable, literature-supported protocol | Multi-step, low atom economy | Moderate (gram) |
| Reductive Amination | 50–60 | One-pot, avoids amine isolation | Requires stable cyclobutanone precursor | High (gram) |
Challenges and Optimization Strategies
Managing Ring Strain and Byproduct Formation
The inherent strain of the cyclobutane ring predisposes intermediates to rearrangement or decomposition. Conducting reactions at lower temperatures (e.g., –78°C for lithiation steps) and using stabilizing groups (e.g., electron-withdrawing fluorophenyl) mitigate these issues.
Purification of Hydrophilic Hydrochloride Salts
Crystallization from ethanol/ether mixtures (4:1 v/v) effectively isolates the hydrochloride salt, as reported for structurally analogous compounds. Reverse-phase chromatography (C18 column, 0.1% TFA in H2O/MeCN) resolves residual diastereomers.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclobutane ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Cyclobutanol derivatives.
Substitution Products: Various substituted cyclobutanamines.
Scientific Research Applications
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Halogen or Substituted Phenyl Groups
Key Observations :
- Ring Size : Replacing cyclobutane with cyclopentane (e.g., 3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride) increases molar mass and alters conformational flexibility, which may influence binding affinity in receptor studies .
- Functional Groups: The ketone in 3-(aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride introduces polarity and hydrogen-bonding capacity, distinguishing it from the amine hydrochloride derivatives .
Stability and Handling
Biological Activity
3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative characterized by its unique structural features, including a cyclobutane ring substituted with a 2-fluorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug discovery and development. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and therapeutic potential.
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 201.67 g/mol
- Structure : The cyclobutane structure provides a rigid framework that may influence the compound's interaction with biological targets.
Pharmacodynamics
The pharmacodynamics of this compound involves its interaction with various biological targets. Interaction studies are crucial for understanding its therapeutic potential:
- Target Interactions : Initial studies suggest that this compound may interact with ion channels and receptors, although specific targets remain to be fully elucidated.
- Mechanism of Action : The unique combination of the cyclobutane structure with a fluorinated phenyl group may influence its binding affinity and selectivity towards specific biological targets, potentially leading to enhanced efficacy compared to non-fluorinated analogs.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its viability as a therapeutic agent:
- Absorption and Distribution : Preliminary data indicate favorable absorption characteristics, although detailed studies are required to confirm bioavailability and distribution profiles.
- Metabolism : The metabolic pathways of this compound are yet to be characterized; however, similar compounds often undergo phase I and phase II metabolic transformations.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-(2-Fluorophenyl)cyclobutan-1-amine | Cyclobutane derivative | Similar amine functionality |
| 3,3-Difluorocyclobutanamine hydrochloride | Difluorinated variant | Enhanced lipophilicity |
| (1R,3R)-3-(2-Fluorophenyl)cyclobutan-1-amine | Stereoisomer | Specific stereochemistry affecting activity |
This comparative analysis highlights the uniqueness of this compound in terms of its structural characteristics and potential biological interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis often involves [2+2] cycloaddition or ring-closing metathesis to construct the cyclobutane ring. For example, fluorophenyl precursors can undergo photochemical cyclization with alkenes, followed by amine functionalization. Hydrochloride salt formation is achieved via treatment with HCl in anhydrous solvents (e.g., diethyl ether). Key parameters include temperature control (−20°C to 0°C) to minimize ring strain-induced side reactions and stoichiometric optimization of ammonia/amine sources .
- Validation : Monitor intermediates via TLC and characterize final products using H/C NMR and HRMS. Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : F NMR detects fluorine environments (δ −110 to −120 ppm for aromatic F), while H NMR confirms cyclobutane ring protons (δ 2.5–4.0 ppm, multiplet patterns).
- X-ray Crystallography : Resolves spatial arrangement of the cyclobutane ring and fluorophenyl substituent.
- Elemental Analysis : Validates C, H, N, and Cl content (±0.4% theoretical) .
Q. What in vitro biological screening strategies are recommended for initial evaluation of this compound?
- Assays :
- Anticancer Activity : Screen against NCI-60 cancer cell lines using MTT assays, with cisplatin as a positive control. IC values <10 μM warrant further study .
- Enzyme Inhibition : Test against reverse transcriptase (HIV-1 RT) or kinases (e.g., EGFR) via fluorescence-based assays. Competitive inhibition kinetics (K) should be calculated .
Advanced Research Questions
Q. What molecular mechanisms underlie the biological activity of this compound, and how can binding interactions be modeled?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like DNA topoisomerase II or serotonin receptors. The fluorophenyl group’s electron-withdrawing effects enhance π-π stacking with aromatic residues (e.g., Tyr in kinases) .
- SAR Studies : Compare analogues (e.g., 2- vs. 3-fluorophenyl substitution) to map steric and electronic contributions to activity .
Q. How do structural modifications (e.g., fluorine position, cyclobutane substituents) influence pharmacokinetics and metabolic stability?
- Findings :
- Fluorine Position : Ortho-fluorine (2-fluorophenyl) increases metabolic stability by resisting CYP450 oxidation compared to para-substituted analogues .
- Cyclobutane Rigidity : Reduces conformational flexibility, enhancing bioavailability (logP ~2.5) and plasma half-life in rodent models .
Q. How can contradictory data in biological assays (e.g., variable IC values across cell lines) be resolved?
- Strategies :
- Orthogonal Assays : Validate cytotoxicity via ATP-based (CellTiter-Glo) and apoptosis assays (Annexin V/PI).
- Batch Analysis : Confirm compound purity (>98% via LC-MS) and stability (e.g., no degradation in DMSO over 72 hours) .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
- Models :
- Xenograft Mice : Assess antitumor efficacy (e.g., HCT-116 colon cancer) at 10–50 mg/kg doses. Monitor tumor volume and body weight for toxicity.
- Neuropharmacology : Test antidepressant-like effects in forced swim tests (rodents), leveraging structural similarity to arylcycloalkylamines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
